molecular formula C13H15N5O3 B4325069 methyl 3-methyl-4-{[3-(1H-tetrazol-1-yl)propanoyl]amino}benzoate

methyl 3-methyl-4-{[3-(1H-tetrazol-1-yl)propanoyl]amino}benzoate

Cat. No.: B4325069
M. Wt: 289.29 g/mol
InChI Key: KFDIZVLQJSQJLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-methyl-4-{[3-(1H-tetrazol-1-yl)propanoyl]amino}benzoate is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. It belongs to the class of tetrazole-based compounds and has been reported to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of methyl 3-methyl-4-{[3-(1H-tetrazol-1-yl)propanoyl]amino}benzoate is not fully understood. However, it is believed to exert its pharmacological activities through various mechanisms such as inhibition of enzymes, modulation of signaling pathways, and interaction with cellular membranes. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor-κB (NF-κB) signaling pathway, which plays a crucial role in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) in vitro and in vivo. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. Moreover, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

Methyl 3-methyl-4-{[3-(1H-tetrazol-1-yl)propanoyl]amino}benzoate has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be obtained in high yield. It has also been shown to exhibit potent pharmacological activities at relatively low concentrations. However, it also has some limitations. For example, its solubility in aqueous solutions is limited, which may affect its bioavailability and pharmacokinetics. Moreover, its mechanism of action is not fully understood, which may hinder its further development as a therapeutic agent.

Future Directions

Methyl 3-methyl-4-{[3-(1H-tetrazol-1-yl)propanoyl]amino}benzoate has several potential future directions for scientific research. Firstly, its pharmacological activities and mechanism of action need to be further elucidated to fully understand its therapeutic potential. Secondly, its pharmacokinetics and safety profile need to be evaluated in animal models and clinical trials. Thirdly, its potential as a lead compound for the development of new drugs should be explored by designing and synthesizing analogs with improved pharmacological properties. Finally, its application in other areas such as agriculture and environmental science should be investigated.
Conclusion:
This compound is a synthetic compound that has shown promising pharmacological properties in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and develop it as a lead compound for the development of new drugs.

Scientific Research Applications

Methyl 3-methyl-4-{[3-(1H-tetrazol-1-yl)propanoyl]amino}benzoate has been extensively studied for its potential pharmacological properties. It has been reported to exhibit antibacterial, antifungal, antitumor, and anti-inflammatory activities. It has also been shown to modulate the immune system and inhibit platelet aggregation. Moreover, it has been investigated as a potential therapeutic agent for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.

Properties

IUPAC Name

methyl 3-methyl-4-[3-(tetrazol-1-yl)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3/c1-9-7-10(13(20)21-2)3-4-11(9)15-12(19)5-6-18-8-14-16-17-18/h3-4,7-8H,5-6H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDIZVLQJSQJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)NC(=O)CCN2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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